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Introduction

Divanillin, the symmetrical dimer of vanillin, is a flavoring agent recognized for its ability to
impart a pleasant and creamy sensation to food products.[1] While found in trace amounts in
cured vanilla beans, it is typically produced through the enzymatic or chemical dimerization of
vanillin. Divanillin is approved for use in food by the Flavor and Extract Manufacturers
Association (FEMA) and is designated as Generally Recognized as Safe (GRAS) (FEMA
number 4107). This document provides detailed application notes and protocols for the use of
divanillin as a flavoring agent in the food industry, with a focus on its sensory properties,
analytical quantification, and stability.

Sensory Properties and Applications

Divanillin is characterized by its ability to enhance mouthfeel, providing a velvety, creamy, and
fatty sensation.[1] This makes it a valuable ingredient in a variety of food applications,
particularly in low-fat or reduced-fat products where it can mimic the sensory attributes of fat.

Table 1: Sensory Profile and Applications of Divanillin
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Attribute

Description

Typical
Applications

Recommended
Concentration

Flavor Profile

Imparts a pleasant,
creamy, and velvety
mouthfeel. Enhances
the perception of

fattiness and richness.

Dairy products
(yogurt, ice cream,
milk drinks), low-fat
products, margarines,
instant desserts,
baked goods, and

confectionery.

5-50 mg/L (ppm) in
the final product.

Approved for use in

Regulatory FEMA GRAS #4107 food as a flavoring -
agent.
Soluble in ethanol and  Requires appropriate
- benzyl alcohol; dispersion methods
Solubility -

practically insoluble in

water.

for aqueous food

systems.

Quantitative Data

Table 2: Physicochemical Properties of Divanillin

Property

Value

Chemical Name

6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-

dicarbaldehyde
Molecular Formula C16H1406
Molecular Weight 302.28 g/mol
Melting Point 315°C
Appearance White to pale yellow solid

Experimental Protocols
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Protocol 1: Incorporation of Divanillin into a Food Matrix
(e.g., Low-Fat Yogurt)

Objective: To effectively disperse divanillin in a low-fat yogurt base to achieve a uniform flavor

profile.

Materials:

Divanillin powder

Ethanol (food grade)

Low-fat plain yogurt base

High-shear mixer or homogenizer

Procedure:

Stock Solution Preparation: Prepare a stock solution of divanillin by dissolving it in food-
grade ethanol. A typical concentration is 1-5% (w/v). Ensure complete dissolution.

Dosage Calculation: Calculate the required volume of the divanillin stock solution to achieve
the target concentration (e.g., 20 ppm) in the final yogurt product.

Incorporation:

o Slowly add the calculated amount of the divanillin stock solution to the yogurt base while
stirring continuously.

o For optimal dispersion and to avoid localized high concentrations, it is recommended to
use a high-shear mixer or homogenizer at a low speed for a short duration (e.g., 1-2
minutes).

Homogenization: Process the mixture through a homogenizer to ensure uniform distribution
of the flavoring agent.

Packaging and Storage: Package the flavored yogurt in appropriate containers and store
under refrigerated conditions.
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Workflow for Divanillin Incorporation:

Preparation
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(1-5% wi/v)

'

Calculate Required Dosage

Incorppration

Slowly Add Stock Solution
to Yogurt Base

'

Mix with High-Shear Mixer

Final |Steps

Homogenize Mixture

'

Package and Store

Click to download full resolution via product page

Workflow for incorporating divanillin into a food matrix.

Protocol 2: Sensory Evaluation of Divanillin - Triangle
Test
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Objective: To determine if a sensory difference exists between a control product and a product
containing divanillin.

Materials:

e Control product (e.g., plain low-fat yogurt)

e Test product (e.g., low-fat yogurt with 20 ppm divanillin)

« ldentical sample cups, coded with random 3-digit numbers

» Water and unsalted crackers for palate cleansing

e Sensory evaluation booths with controlled lighting and temperature
o A panel of 20-40 trained or consumer panelists

Procedure:

o Sample Preparation: Prepare the control and test products.

o Sample Presentation: For each panelist, present three coded samples: two of one product
and one of the other. The order of presentation should be randomized for each panelist (e.g.,
AAB, ABA, BAA, BBA, BAB, ABB).

e Instructions to Panelists: Instruct panelists to taste the samples from left to right and identify
the "odd" or "different” sample. They should cleanse their palate with water and crackers
between samples.

o Data Collection: Record the number of correct identifications.

» Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the
number of correct identifications is statistically significant at a chosen confidence level (e.g.,
p < 0.05).

Protocol 3: Quantitative Analysis of Divanillin by HPLC-
DAD
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Objective: To quantify the concentration of divanillin in a food sample. This protocol is based
on a validated method for the simultaneous determination of divanillin and other phenolic
compounds.

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector
(DAD)

e C18 analytical column (e.g., 250 mm x 4.6 mm, 5 pum patrticle size)

Reagents:

Methanol (HPLC grade)

Water (HPLC grade)

Phosphoric acid

Divanillin standard

Chromatographic Conditions:

Mobile Phase A: Water

o Mobile Phase B: Methanol
e Mobile Phase C: Acidified water (e.g., 1072 M H3POQOa)

o Gradient Elution: A specific gradient program should be developed and optimized to achieve
good separation.

e Flow Rate: 1.0 mL/min
e Column Temperature: 30°C
e Detection Wavelength: 280 nm

Procedure:
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o Standard Curve Preparation: Prepare a series of standard solutions of divanillin in methanol
at known concentrations (e.g., 1, 5, 10, 25, 50 ppm). Inject each standard into the HPLC
system and record the peak area. Construct a calibration curve by plotting peak area against
concentration.

o Sample Preparation (e.g., Yogurt):

[¢]

Accurately weigh a known amount of the yogurt sample.

[e]

Extract the divanillin using a suitable solvent (e.g., methanol or a mixture of methanol and
water). Sonication or shaking can be used to improve extraction efficiency.

[e]

Centrifuge the mixture to separate the solid and liquid phases.

o

Filter the supernatant through a 0.45 um syringe filter before injection.
e Analysis: Inject the prepared sample extract into the HPLC system.

o Quantification: Identify the divanillin peak based on its retention time compared to the
standard. Calculate the concentration of divanillin in the sample using the calibration curve.

Protocol 4: Accelerated Shelf-Life Testing for Divanillin
Stability

Objective: To evaluate the stability of divanillin in a food product under accelerated conditions
to predict its shelf-life.

Materials:

e Food product containing a known concentration of divanillin

o Environmental chambers with controlled temperature and humidity
 Light-protective packaging (if required)

Procedure:
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o Storage Conditions: Store samples of the food product under different accelerated
conditions. Common conditions include elevated temperatures (e.g., 35°C, 45°C, 55°C) and
controlled humidity. A control sample should be stored under recommended storage
conditions (e.g., 4°C for refrigerated products).

o Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).
e Analysis: At each time point, analyze the samples for:
o Divanillin Concentration: Using the HPLC method described in Protocol 3.

o Sensory Profile: Conduct sensory evaluation (e.g., descriptive analysis) to assess any
changes in the creamy and velvety attributes.

o Physical and Chemical Properties: Monitor for any changes in color, texture, pH, etc.

o Data Analysis: Plot the degradation of divanillin over time at each temperature. Use this
data to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the
shelf-life at normal storage conditions.

Signaling and Perception of Creaminess

The perception of "creaminess” is a complex, multi-modal sensory experience that is not
attributed to a single taste receptor. It involves the integration of tactile, gustatory, and olfactory
cues. While the specific signaling pathway for divanillin's creamy mouthfeel has not been fully
elucidated, it is hypothesized to act as a mouthfeel enhancer by modulating the physical and
sensory properties within the oral cavity.

Hypothesized Mechanism of Divanillin-Induced Creaminess Perception:
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Hypothesized pathway for divanillin's creamy mouthfeel perception.

This diagram illustrates that divanillin likely interacts with saliva proteins and oral surfaces,
modifying the salivary film to enhance lubrication and coating. This altered physical property is
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then detected by mechanoreceptors (tactile sensation) and potentially the trigeminal system.
The brain integrates these signals, leading to the perception of a creamy and velvety
mouthfeel.

Conclusion

Divanillin is a versatile flavoring agent that can significantly enhance the sensory profile of
various food products by imparting a desirable creamy and velvety mouthfeel. Proper
understanding of its properties, along with the use of standardized protocols for its application,
sensory evaluation, and quantification, is crucial for its effective utilization in the food industry.
Further research into the precise mechanisms of its sensory perception will likely expand its
applications and allow for more targeted product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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